molecular formula C21H21ClN2O2 B6065112 [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1-methyl-1H-indol-4-yl)methanone

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1-methyl-1H-indol-4-yl)methanone

Cat. No.: B6065112
M. Wt: 368.9 g/mol
InChI Key: DIFFUBYUKNFTDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a synthetic compound featuring a methanone core linking two pharmacologically significant moieties:

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine: A piperidine derivative substituted with a hydroxyl group and a 4-chlorophenyl group at the 4-position. This scaffold is common in antipsychotics and dopamine receptor modulators .
  • 1-Methyl-1H-indol-4-yl: An indole ring substituted with a methyl group at the 1-position. Indole derivatives are prevalent in bioactive molecules targeting serotonin and dopamine pathways .

Its synthesis likely involves coupling reactions between the piperidine and indole moieties, similar to methods used for haloperidol analogs .

Properties

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(1-methylindol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-23-12-9-17-18(3-2-4-19(17)23)20(25)24-13-10-21(26,11-14-24)15-5-7-16(22)8-6-15/h2-9,12,26H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFFUBYUKNFTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4-Piperidone Derivatives

4-Piperidone serves as the starting material for this fragment. Reaction with 4-chlorophenylmagnesium bromide under anhydrous conditions yields 4-(4-chlorophenyl)-piperidin-4-ol. This step typically employs tetrahydrofuran (THF) as the solvent and requires temperatures between −10°C and 25°C to control exothermicity.

Key Reaction Conditions:

StepReagents/ConditionsYield
Grignard Addition4-Chlorophenylmagnesium bromide, THF, 0–25°C75–85%

Hydroxylation and Protection

The hydroxyl group at the 4-position is introduced via oxidation-reduction sequences. For instance, treatment with aqueous hydrochloric acid and subsequent neutralization with sodium bicarbonate stabilizes the hydroxyl group. Protecting groups such as tert-butyldimethylsilyl (TBS) may be employed to prevent undesired side reactions during subsequent steps.

Functionalization of the Indole Moiety: 1-Methyl-1H-indol-4-yl-methanone

The indole fragment is prepared through Friedel-Crafts acylation or directed ortho-metalation strategies to introduce the methanone group at the 4-position.

Friedel-Crafts Acylation

1-Methylindole undergoes acylation using acetyl chloride in the presence of Lewis acids like aluminum chloride. However, this method often results in low regioselectivity due to competing reactions at the 2- and 3-positions of the indole ring.

Example Protocol:

  • Reagents: Acetyl chloride (1.2 equiv), AlCl₃ (1.5 equiv), dichloromethane (DCM), 0°C to room temperature.

  • Yield: 40–50% (with 60:40 selectivity for 4-acetyl vs. 3-acetyl products).

Directed ortho-Metalation

To improve regioselectivity, a directed metalation approach using a directing group (e.g., trimethylsilyl) is employed. Subsequent quenching with carbon dioxide or acyl chlorides generates the 4-methanone derivative.

Optimized Conditions:

StepReagents/ConditionsYield
LithiationLDA, THF, −78°C90%
AcylationAcetyl chloride, −78°C to RT70%

Coupling of Piperidine and Indole Fragments

The final step involves linking the two fragments via a nucleophilic acyl substitution or transition-metal-catalyzed coupling.

Nucleophilic Acyl Substitution

Activation of the piperidine hydroxyl group as a leaving group (e.g., mesylation or tosylation) enables reaction with the indole-methanone fragment. For example, treatment with methanesulfonyl chloride in DCM converts the hydroxyl group to a mesylate, which is then displaced by the indole’s nitrogen under basic conditions.

Representative Data:

StepReagents/ConditionsYield
MesylationMsCl, Et₃N, DCM, 0°C95%
CouplingK₂CO₃, DMF, 80°C65%

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative pathway, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the hydroxylated piperidine with the indole-methanone. This method avoids the need for pre-activation of the hydroxyl group.

Optimized Parameters:

  • Solvent: THF or DMF

  • Temperature: 25–50°C

  • Yield: 70–75%

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Analytical techniques such as ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirm structural integrity.

Typical Spectral Data:

  • ¹H NMR (CDCl₃): δ 7.25 (s, 1H, indole-H), 4.4 (s, 2H, methanone-CH₂), 3.45 (s, 3H, N-CH₃).

  • HRMS: m/z calculated for C₂₁H₂₁ClN₂O₂ [M+H]⁺: 369.1345; found: 369.1348.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of primary methods:

MethodAdvantagesLimitationsYield Range
Nucleophilic SubstitutionHigh functional group toleranceRequires hydroxyl activation60–70%
Mitsunobu ReactionSingle-step couplingCostly reagents70–75%
Friedel-Crafts AcylationSimple setupPoor regioselectivity40–50%

Challenges and Optimization Opportunities

Current limitations include moderate yields in fragment coupling and the use of hazardous solvents like DCM. Future research could explore:

  • Greener Solvents: Replacement of DCM with cyclopentyl methyl ether (CPME) or 2-methyl-THF.

  • Catalytic Coupling: Transition-metal catalysts (e.g., Pd-based systems) to enhance efficiency.

  • Flow Chemistry: Continuous processing to improve scalability and reduce purification steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the piperidine moiety can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the indole moiety can be reduced to form an alcohol.

    Substitution: The chlorine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions typically involve the use of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

This compound exhibits a range of pharmacological activities, primarily due to its structural features that allow it to interact with various biological targets. Notably, it has been studied for its potential as a:

  • Muscarinic Receptor Antagonist : The compound has shown promise in modulating muscarinic receptors, which are implicated in neurological disorders. Research indicates that derivatives of this compound can act as antagonists at muscarinic receptor subtype M4, suggesting a role in treating conditions like schizophrenia and Parkinson's disease .
  • Dopaminergic Activity : Given its structural similarity to haloperidol-related compounds, it may exhibit antipsychotic effects through dopamine receptor modulation. Studies have highlighted its ability to influence dopaminergic pathways, which are crucial in managing psychotic symptoms .

Therapeutic Applications

The therapeutic potential of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is being explored across several domains:

  • Neurological Disorders : As mentioned, its antagonistic action on muscarinic receptors positions it as a candidate for treating various neurological disorders. Clinical trials are ongoing to evaluate its efficacy and safety profile in conditions such as schizophrenia and Alzheimer's disease.
  • Pain Management : Preliminary studies suggest that compounds with similar structures may possess analgesic properties. This opens avenues for further exploration in pain management therapies.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Study ReferenceFocusFindings
ACS Journal of Medicinal Chemistry Pharmacological ProfileIdentified optimal pharmacokinetic properties for neurological applications.
Patent WO2017079641A1 Muscarinic Receptor AntagonismDemonstrated effectiveness in preclinical models for treating neurological diseases.
Radiosynthesis Database PET ImagingDeveloped a radiolabeled version for use as a PET probe, highlighting its utility in imaging studies related to brain activity.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various receptors, while the piperidine moiety can interact with enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Haloperidol and Derivatives

Haloperidol (4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one) shares the 4-(4-chlorophenyl)-4-hydroxypiperidine moiety but differs in the ketone-linked aryl group (fluorophenyl vs. methylindole) and chain length (butanone vs. methanone).

Property Target Compound Haloperidol Haloperidol Impurity D
Molecular Formula C23H23ClN2O2 (calculated) C21H23ClFNO2 C32H36Cl2N2O3
Key Structural Features Methanone-linked 1-methylindole and 4-Cl-piperidine Butanone-linked 4-fluorophenyl and 4-Cl-piperidine Bis-piperidinyl structure with extended chain
Pharmacological Role Not explicitly reported D2 dopamine receptor antagonist (antipsychotic) Inactive impurity with higher molecular weight
Crystallinity No data Well-characterized crystal structure Complex packing due to bulky substituents

Haloperidol’s fluorine substitution enhances blood-brain barrier penetration, while the target compound’s indole group may confer selectivity for serotonin receptors .

Indole- and Piperidine-Based Analogs

(a) JWH-018 (Naphthalen-1-yl-(1-pentylindol-3-yl)methanone)
  • Structure: Methanone-linked naphthalene and indole.
  • Comparison: The target compound’s 4-Cl-piperidine moiety may reduce cannabinoid affinity compared to JWH-018’s naphthalene group.
(b) 4-(4-Chlorophenyl)-1H-pyrrol-3-ylmethanone
  • Structure: Methanone-linked phenyl and 4-Cl-pyrrole.

Piperazine and Biphenyl Derivatives

4-Biphenylyl[4-(3-chlorophenyl)-1-piperazinyl]methanone :

  • Structure: Methanone-linked biphenyl and 3-Cl-piperazine.
  • Comparison : Piperazine’s flexibility and basic nitrogen contrast with the target compound’s rigid 4-hydroxypiperidine, suggesting divergent pharmacokinetics.

Crystal Structure Analogues

The adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone–(4-chlorophenyl)(piperidin-1-yl)methanone :

  • Key Features : Dihedral angles of 51.6° (hydroxypiperidine) and 89.5° (piperidine) between aryl and piperidine rings.
  • Comparison : The target compound’s indole group likely disrupts the hydrogen-bonded chains observed in this adduct, impacting solubility and crystallinity.

Key Research Findings and Implications

Structural Flexibility vs.

Role of Halogenation : The 4-Cl-phenyl group in both the target compound and haloperidol contributes to hydrophobic interactions with receptors, but fluorine in haloperidol improves CNS penetration .

Indole vs. Phenyl : The 1-methylindole moiety may shift activity toward serotonin receptors (e.g., 5-HT2A) compared to haloperidol’s fluorophenyl-driven dopamine antagonism .

Biological Activity

The compound 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone, often referred to as a derivative of piperidine and indole, has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H21ClN2O2
  • Molecular Weight : 373.85 g/mol
  • CAS Number : 43141-37-3
  • SMILES Notation : OC1(CCN(C\C=C\C(=O)c2ccc(F)cc2)CC1)c3ccc(Cl)cc3

The compound exhibits activity primarily through modulation of neurotransmitter systems. It is known to interact with various receptors, including:

  • Dopamine Receptors : It shows affinity for dopamine D2 receptors, which are critical in the treatment of psychiatric disorders.
  • Serotonin Receptors : The compound also interacts with serotonin receptors, influencing mood and anxiety levels.

2. Antipsychotic and Antidepressant Effects

Research indicates that 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone may possess antipsychotic properties similar to those of established medications like haloperidol. In vitro studies have demonstrated its ability to reduce dopaminergic hyperactivity, which is often associated with psychotic disorders .

Case Study 1: In Vitro Characterization

A study published in the Journal of Medicinal Chemistry highlighted the compound's pharmacological profile through in vitro assays. The findings suggested that it maintains good chemical stability and exhibits effective receptor binding characteristics, making it a candidate for further development in treating neurological disorders .

Case Study 2: Neuropharmacological Studies

In another investigation focusing on neuropharmacological effects, the compound was tested in animal models for its impact on behavior and neurotransmitter levels. Results indicated significant improvements in anxiety-like behaviors and reduced locomotor activity in response to stressors, suggesting potential anxiolytic effects .

Comparative Activity Table

Compound NameTarget ReceptorActivity TypeReference
4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanoneDopamine D2Antipsychotic
4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanoneSerotonin 5HT2AAnxiolytic
HaloperidolDopamine D2Antipsychotic

Q & A

Q. What methodologies elucidate metabolic pathways in preclinical models?

  • Methodology :
  • Radiolabeled tracing : Synthesize ¹⁴C-labeled compound for mass balance studies.
  • Bile duct-cannulated rats : Collect bile, urine, and feces for metabolite profiling.
  • CYP inhibition assays : Use recombinant CYP isoforms (e.g., 3A4, 2D6) to identify metabolic enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.